3-[Methyl(phenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[Methyl(phenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO4S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methyl(phenyl)sulfamoyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It has been suggested that it may inhibit the synthesis of dna and rna , which could potentially interfere with the replication and transcription processes in cells.
Biochemical Pathways
The compound’s potential to inhibit DNA and RNA synthesis suggests that it may impact the central dogma of molecular biology, which includes DNA replication, RNA transcription, and protein translation .
Result of Action
Its potential to inhibit dna and rna synthesis suggests that it may interfere with the normal functioning of cells, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
3-[Methyl(phenyl)sulfamoyl]benzoic acid may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been shown to have antibacterial activity, suggesting that it may influence cell function . It may inhibit the synthesis of DNA and RNA, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with methyl(phenyl)sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
3-[Methyl(phenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonyl group but differ in the position and nature of substituents on the benzoic acid ring.
N-Substituted benzoic acids: These compounds have various substituents on the nitrogen atom of the sulfonamide group, leading to different chemical and biological properties.
Uniqueness
3-[Methyl(phenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit DNA and RNA synthesis makes it a valuable compound in the development of antibacterial and antiviral agents .
Properties
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPBIKWXWPLGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325721-26-4 |
Source
|
Record name | 3-[methyl(phenyl)sulfamoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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